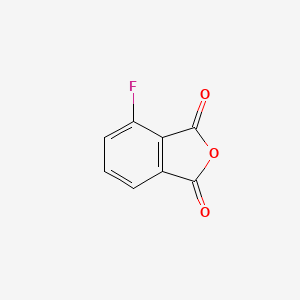

3-Fluorophthalic anhydride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJAZKZLSDRAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215511 | |

| Record name | 3-Fluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-39-1 | |

| Record name | 3-Fluorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 652-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82J53PB93D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorophthalic Anhydride (CAS 652-39-1): A Key Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophthalic anhydride (4-fluoro-2-benzofuran-1,3-dione) is a fluorinated aromatic anhydride that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, conferred by the presence of a fluorine atom on the benzene ring, make it a strategic component in the synthesis of complex molecules, ranging from high-performance polymers to biologically active compounds. The fluorine substituent not only modulates the reactivity of the anhydride system but also imparts desirable physicochemical properties, such as enhanced thermal stability, metabolic resistance, and altered lipophilicity, to the final products.[1]

This guide, intended for senior application scientists and development professionals, provides a comprehensive overview of this compound, focusing on its synthesis, core reactivity principles, key applications, and practical experimental protocols.

Core Properties and Identification

A thorough understanding of a reagent begins with its fundamental properties. This compound is a white to off-white crystalline powder that is sensitive to moisture.[2] Key identification and physical property data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 652-39-1 | [3] |

| Molecular Formula | C₈H₃FO₃ | [3] |

| Molecular Weight | 166.11 g/mol | [3] |

| Melting Point | 158-163 °C | [2] |

| Boiling Point | 283 °C (lit.) | [2] |

| IUPAC Name | 4-fluoro-2-benzofuran-1,3-dione | [4] |

| Synonyms | 4-Fluoro-1,3-isobenzofurandione, 3-Fluorophthalic acid anhydride | [4] |

| InChIKey | WWJAZKZLSDRAIV-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. Historically, the direct, high-temperature halogen exchange (HALEX) reaction of 3-chlorophthalic anhydride with potassium fluoride was a primary method.[6] However, this approach often requires harsh conditions (280-290 °C) and results in moderate yields.[6] More refined, modern procedures leverage phase-transfer catalysis to achieve higher efficiency under milder conditions. A common and scalable laboratory synthesis involves the simple dehydration of the corresponding dicarboxylic acid.

Synthetic Pathway Overview

The most straightforward laboratory preparation involves the dehydration of 3-fluorophthalic acid, which can be accomplished by heating with a dehydrating agent like acetic anhydride. A more industrially relevant approach involves a halogen exchange reaction from a chlorinated precursor, optimized for yield and purity.

Detailed Experimental Protocol: Halogen Exchange Method

This protocol is adapted from a high-yield procedure described in the patent literature, which represents an optimization over earlier high-temperature methods.[6] This self-validating system ensures high conversion and simplifies purification.

Objective: To synthesize this compound from 3-chlorophthalic anhydride via a phase-transfer catalyzed halogen exchange reaction.

Materials:

-

3-Chlorophthalic anhydride (1.0 eq)

-

Anhydrous potassium fluoride (KF) (2.0 - 4.0 eq)

-

Tetraphenylphosphonium bromide (Phase-Transfer Catalyst, ~0.05 eq)

-

1,2,4-Trichlorobenzene (Solvent)

-

o-Dichlorobenzene (for filtration)

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1,2,4-trichlorobenzene, 3-chlorophthalic anhydride, anhydrous potassium fluoride, and tetraphenylphosphonium bromide.

-

With stirring, slowly heat the reaction mixture to reflux temperature (approx. 195 °C).

-

Maintain the reflux for approximately 14 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the conversion of the starting material.

-

After the reaction is complete (conversion >98%), add o-dichlorobenzene (approx. 1.5x the volume of the initial solvent) to the hot reaction mixture to dissolve the product and keep the inorganic salts suspended.

-

Perform a hot filtration to remove the potassium chloride byproduct and other inorganic salts.

-

Allow the filtrate to cool to room temperature (e.g., 20 °C) and let it stand overnight to allow the product to crystallize.

-

Collect the crude product by vacuum filtration.

-

Purify the crude product by vacuum distillation to obtain pure, colorless this compound. The reported purity from this method is typically >99%, with yields around 86-97%.[6]

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two electrophilic carbonyl carbons. The key to its utility lies in understanding the regioselectivity of nucleophilic attack, which is influenced by the electron-withdrawing nature of the fluorine atom.

Regioselectivity of Nucleophilic Attack

The fluorine atom, through its strong negative inductive effect (-I), withdraws electron density from the aromatic ring. This effect is most pronounced at the ortho and para positions. Consequently, the C3 carbon bearing the fluorine atom becomes more electron-deficient. This polarization is transmitted through the aromatic system to the attached carbonyl groups.

The carbonyl group ortho to the fluorine atom (at the C7a position) is rendered more electrophilic and thus more susceptible to nucleophilic attack than the carbonyl group meta to the fluorine (at the C3a position). Therefore, nucleophilic ring-opening reactions, such as those with amines or alcohols, are expected to occur preferentially at the C7a carbonyl.

This intrinsic reactivity provides a powerful tool for chemists to control the regiochemical outcome of reactions, leading to the selective formation of one regioisomeric product over the other. This is particularly crucial in multi-step syntheses where precise control of stereochemistry and substitution patterns is required.

Characterization and Spectroscopic Data

Accurate characterization is essential for verifying the purity and identity of this compound. The following data represent typical spectral features.

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Complex multiplet pattern for the three aromatic protons, influenced by H-H and H-F coupling. |

| ¹³C NMR | Carbonyl Carbons | Two distinct signals for the non-equivalent carbonyl carbons, split by coupling to fluorine (JCF). |

| Aromatic Carbons | Six signals, with chemical shifts and C-F coupling constants characteristic of a fluorinated benzene ring. | |

| ¹⁹F NMR | Fluorine Signal | A single multiplet, with coupling to ortho- and meta-protons. |

| FT-IR | Carbonyl Stretches | Two characteristic strong absorption bands for the symmetric and asymmetric C=O stretching of a cyclic anhydride, typically in the 1750-1870 cm⁻¹ region.[7] |

| Mass Spec. (EI) | Molecular Ion (M⁺) | A peak at m/z = 166, corresponding to the molecular weight. |

| Fragmentation | Loss of CO (m/z = 138) and CO₂ (m/z = 122) are common fragmentation pathways for anhydrides. |

Applications in Research and Development

This compound is a cornerstone reagent in several areas of chemical R&D, most notably in agrochemicals and materials science. Its potential in medicinal chemistry is also frequently cited.[2]

Agrochemical Synthesis: The Case of Flubendiamide

A prominent industrial application of a related phthalic anhydride derivative is in the synthesis of Flubendiamide , a potent insecticide.[2] The synthesis pathway of flubendiamide showcases the regioselective ring-opening of a substituted phthalic anhydride (3-iodophthalic anhydride) by an amine, a reaction directly analogous to those of this compound. This process highlights how the anhydride serves as a scaffold to introduce two different amide functionalities in a controlled manner.

The use of a halogenated phthalic anhydride is critical for the final molecule's high insecticidal activity. This application serves as a prime example of the strategic use of such building blocks in constructing complex, commercially significant molecules.

Polymer Science: High-Performance Fluorinated Polyimides

This compound is a valuable monomer in the synthesis of high-performance fluorinated polyimides.[1] Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Incorporating fluorine atoms into the polymer backbone via monomers like this compound imparts several advantageous properties:

-

Enhanced Solubility: The fluorine atoms disrupt polymer chain packing, increasing free volume and making the resulting polyimides more soluble in organic solvents. This vastly improves their processability.[1]

-

Improved Optical Transparency: The reduced intermolecular charge-transfer interactions in fluorinated polyimides lead to less color and higher optical transparency, making them suitable for applications in flexible displays and optical devices.

-

Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with a lower dielectric constant, a critical property for microelectronics applications to reduce signal delay and cross-talk.

-

Increased Thermal Stability: The high strength of the C-F bond can contribute to the overall thermal and thermo-oxidative stability of the polymer.[9]

The synthesis typically involves a two-step polycondensation reaction between a dianhydride (like this compound or its derivatives) and an aromatic diamine, forming a poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide.

Pharmaceutical and Medicinal Chemistry

This compound is frequently cited as a starting material for the preparation of substituted benzamides with potential neuroleptic (antipsychotic) activity.[10] The reaction of the anhydride with a suitable amine opens the ring to form a phthalmic acid derivative. This intermediate can then be further elaborated into various target molecules. The fluorine atom is a bioisostere for a hydrogen atom but can significantly alter a drug candidate's metabolic stability, receptor binding affinity, and membrane permeability. While specific, publicly disclosed drug candidates synthesized directly from this compound are not prominent in the literature, its utility as a fluorinated scaffold remains a key interest for medicinal chemists.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

-

Hazards: It is classified as an irritant, causing skin, eye, and respiratory tract irritation. It may also cause an allergic skin reaction or allergy/asthma symptoms if inhaled.[11]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat. Minimize dust generation.

-

Storage: Store in a tightly closed container in a cool, dry place. The compound is moisture-sensitive, and hydrolysis will convert it to the corresponding dicarboxylic acid.

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 652-39-1 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H3FO3 | CID 69551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. CN103159719A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemodex.com [chemodex.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. chembk.com [chembk.com]

- 11. calpaclab.com [calpaclab.com]

3-Fluorophthalic anhydride molecular weight and formula

An In-Depth Technical Guide to 3-Fluorophthalic Anhydride: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This compound is a halogenated aromatic anhydride that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine substituent, make it an invaluable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and high-performance fluorinated polyimides. This technical guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, established synthetic methodologies, characteristic reactivity, and key applications. The content herein is curated for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed protocols to support advanced research and development endeavors.

Core Molecular and Physicochemical Profile

This compound is a solid, crystalline compound at room temperature. The incorporation of a fluorine atom onto the phthalic anhydride scaffold significantly influences its electronic nature and reactivity, without drastically altering its steric profile.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its chemical formula and molecular weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 652-39-1 | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 158-161 °C | [1] |

| Boiling Point | 283 °C | |

| Purity (Typical) | ≥95% (GC) | [1] |

| SMILES String | Fc1cccc2C(=O)OC(=O)c12 | [1] |

| InChI Key | WWJAZKZLSDRAIV-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A historically significant and practical laboratory-scale synthesis involves a halogen exchange (Halex) reaction.

Synthesis via Halogen Exchange from 3-Chlorophthalic Anhydride

One of the earliest reported methods involves the nucleophilic substitution of chlorine with fluorine.[4] This approach is predicated on the activation of the aromatic ring by the electron-withdrawing anhydride group, which facilitates nucleophilic aromatic substitution.

Causality Behind Experimental Choices: The selection of a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane is crucial. These solvents effectively solvate the potassium fluoride (KF), enhancing the nucleophilicity of the fluoride ion. The high reaction temperature is necessary to overcome the activation energy of breaking the strong aryl-chloride bond. Anhydrous conditions are paramount to prevent the hydrolysis of the anhydride starting material and product.

Experimental Protocol:

-

Step 1: Reagent Preparation: Anhydrous potassium fluoride is dried under vacuum at 120 °C for 4 hours to remove any residual water. 3-Chlorophthalic anhydride is recrystallized from a suitable solvent to ensure high purity.

-

Step 2: Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous potassium fluoride (1.5 equivalents) and a high-boiling aprotic solvent (e.g., sulfolane).

-

Step 3: Halogen Exchange Reaction: 3-Chlorophthalic anhydride (1.0 equivalent) is added to the stirred suspension. The reaction mixture is heated to 200-230 °C under a nitrogen atmosphere for 8-12 hours.

-

Step 4: Product Isolation and Purification: The reaction mixture is cooled to approximately 80 °C and poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with cold water, and dried. The crude this compound is then purified by vacuum sublimation or recrystallization from a solvent like toluene to yield the final product.

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis from 3-Nitrophthalic Acid Derivatives

A different strategy involves the conversion of a nitro group to a fluoro group. This can be achieved starting from 3-nitrophthalic acid or its derivatives through diazotization followed by a Schiemann reaction or related fluorination techniques. A notable method begins with 3-nitrophthaloyl dichloride.

Chemical Reactivity and Mechanistic Insights

This compound's reactivity is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution. The fluorine atom exerts a significant electron-withdrawing inductive effect (-I), which enhances the electrophilicity of both carbonyl carbons. However, this effect is more pronounced on the adjacent carbonyl group (at C-3), leading to potential regioselectivity in its reactions.

Nucleophilic Acyl Substitution: Ring-Opening Reactions

The core reactivity involves a two-step addition-elimination mechanism. A nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the acyl-oxygen bond results in the ring-opened product.

Caption: General mechanism of nucleophilic attack on this compound.

-

Reaction with Alcohols: In the presence of an alcohol, this compound undergoes alcoholysis to form a monoester derivative, which is a key step in the synthesis of certain plasticizers and polyester resins.

-

Reaction with Amines: Amines react readily to form the corresponding phthalamic acid. This reaction is fundamental to the synthesis of poly(amic acid)s, the precursors to polyimides. Subsequent dehydration via heating or chemical means closes the ring to form the phthalimide.

-

Hydrolysis: The anhydride reacts with water, typically slowly, to form 3-fluorophthalic acid. This underscores the need for anhydrous conditions during most of its synthetic applications.[5]

Regioselectivity

The asymmetry introduced by the fluorine atom means that nucleophilic attack can occur at two distinct carbonyl carbons. The relative rates of attack determine the isomeric ratio of the products. For instance, reduction with sodium borohydride (NaBH₄) yields a mixture of 4-fluorophthalide and 7-fluorophthalide, demonstrating that both carbonyls are reactive. The regioselectivity can be influenced by both electronic and steric factors of the incoming nucleophile and the reaction conditions.

Applications in Drug Development and Materials Science

The utility of this compound stems from its ability to introduce a fluorine-containing phthalimide or related moiety into a larger molecular structure.

Intermediate in API Synthesis

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. This compound serves as a key starting material for various APIs.

-

Neuroleptic Agents: It has been used in the preparation of substituted benzamides that exhibit potential neuroleptic activity. The phthalimide group can serve as a protected form of a primary amine or as a key pharmacophoric element.

-

Insecticides: It is a precursor in the synthesis of the insecticide flubendiamide.

-

PROTACs and Degraders: The phthalimide moiety is famously part of the thalidomide scaffold, which is a cornerstone of many Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase. While not thalidomide itself, this compound provides a synthetically accessible route to fluorinated analogs for structure-activity relationship (SAR) studies in targeted protein degradation.

Monomer for High-Performance Polymers

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, low dielectric constant, and optical transparency.[6][7] The fluorine atoms reduce intermolecular charge-transfer interactions, which decreases color, and disrupt chain packing, which can improve solubility and processability.[8]

Polyimide Synthesis Workflow: The synthesis is a two-step process. First, this compound is reacted with an aromatic diamine (e.g., 4,4'-oxydianiline) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor. This solution is then cast into a film and thermally or chemically treated to induce cyclodehydration (imidization), forming the final, robust polyimide film.

Caption: Two-step synthesis of fluorinated polyimides.

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular profile and versatile reactivity. Its utility in introducing fluorine and the phthalimide scaffold makes it a critical component in the synthesis of advanced pharmaceuticals and high-performance polymers. Understanding its synthesis, reactivity, and handling provides a solid foundation for innovation in both drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a practical resource for scientists aiming to leverage the unique properties of this powerful building block.

References

- 1. This compound 95 652-39-1 [sigmaaldrich.com]

- 2. This compound | C8H3FO3 | CID 69551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 652-39-1 | TCI AMERICA [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. scite.ai [scite.ai]

- 8. ukm.my [ukm.my]

An In-depth Technical Guide to the Physical Properties of 3-Fluorophthalic Anhydride

Introduction

3-Fluorophthalic anhydride (3-FPA) is a halogenated aromatic anhydride that serves as a critical building block in the synthesis of a wide array of functional materials and complex molecules. Its unique physicochemical properties, imparted by the presence of a fluorine atom on the phthalic anhydride scaffold, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and high-performance polymers.[1] This guide provides an in-depth exploration of the core physical properties of this compound, offering not just data, but also the underlying scientific principles and practical methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule's identity and structure is paramount before delving into its physical characteristics.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 4-Fluoro-2-benzofuran-1,3-dione, 5-Fluoro-isobenzofurandione | [2] |

| CAS Number | 652-39-1 | [2] |

| Molecular Formula | C₈H₃FO₃ | [2] |

| Molecular Weight | 166.11 g/mol | [2] |

| Chemical Structure | ||

| C1=CC2=C(C(=C1)F)C(=O)OC2=O | [2] |

The structure of this compound, characterized by a benzene ring fused to a cyclic anhydride with a fluorine substituent, is the primary determinant of its physical and chemical behavior. The electronegative fluorine atom and the electron-withdrawing anhydride group significantly influence the molecule's polarity, reactivity, and intermolecular interactions.

Key Physical Properties: A Tabular Summary

For ease of reference and comparison, the key physical properties of this compound are summarized in the table below.

| Physical Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 158-161 °C (lit.) | |

| Boiling Point | 283 °C (lit.) | [3] |

| Solubility | Soluble in chloroform and 1N sodium hydroxide (25mg/ml). Reacts with water. |

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity. For a pure compound, the melting point is typically sharp, occurring over a narrow temperature range. Impurities tend to depress and broaden the melting range. The reported melting point of this compound is in the range of 158-161 °C.

Experimental Determination of Melting Point

The determination of a melting point is a standard laboratory procedure that requires careful technique to ensure accuracy. The underlying principle involves heating a small, powdered sample of the compound and observing the temperature at which the solid-to-liquid phase transition occurs.[4][5][6][7]

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the this compound is finely powdered to ensure uniform heating. This powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.[4][6]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature probe.[5]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.[7] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.[7]

The sharpness of the observed melting range is a reliable indicator of the purity of the this compound sample. A broad melting range suggests the presence of impurities.

Solubility Profile: Guiding Reaction and Purification Strategies

The solubility of this compound in various solvents is a critical parameter that dictates its application in synthesis and the choice of solvent for purification techniques like recrystallization.

Qualitative Solubility Testing

A systematic approach to determining the solubility of an organic compound involves testing its miscibility with a range of solvents of varying polarity.[8][9]

Caption: Flowchart for Qualitative Solubility Testing.

Observations and Interpretation:

-

Water: this compound is generally insoluble in water. However, over time, it will react with water (hydrolyze) to form 3-fluorophthalic acid. This reactivity is an important consideration in its handling and storage.

-

Aqueous Base (e.g., 5% NaOH): It readily dissolves in aqueous sodium hydroxide. This is not a simple dissolution but a chemical reaction where the hydroxide ion attacks the carbonyl group of the anhydride, leading to the opening of the cyclic anhydride ring to form the water-soluble disodium salt of 3-fluorophthalic acid.[10]

-

Organic Solvents: It is reported to be soluble in chloroform. Its solubility in other common organic solvents like acetone, ethyl acetate, and tetrahydrofuran is expected to be good due to its polar nature. This solubility in organic solvents is exploited in its use as a reagent in various chemical transformations.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its unambiguous identification and structural elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[11] For this compound, the IR spectrum is dominated by the characteristic absorptions of the cyclic anhydride and the carbon-fluorine bond.

Expected Key IR Absorptions:

-

C=O Stretching: Cyclic anhydrides exhibit two characteristic carbonyl stretching bands due to symmetric and asymmetric stretching vibrations. These are typically observed at high frequencies, around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹.[12] The presence of these two strong absorptions is a clear indicator of the anhydride functional group.

-

C-O Stretching: The C-O-C stretching of the anhydride ring usually appears in the region of 1300-1200 cm⁻¹.

-

C-F Stretching: The carbon-fluorine bond will show a strong absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13][14][15][16][17] For this compound, both ¹H and ¹³C NMR would be informative.

-

¹H NMR: The proton NMR spectrum would show signals in the aromatic region (typically 7.0-8.5 ppm). The integration of these signals would correspond to the three aromatic protons. The coupling patterns (splitting) of these signals would provide information about the relative positions of the protons and the fluorine atom on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbonyl carbons would be significantly downfield (typically >160 ppm). The carbon attached to the fluorine atom would show a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds.

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single signal, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Safe Handling, Storage, and Disposal

The physical and chemical properties of this compound dictate the necessary precautions for its safe handling and storage.

Hazard Identification

This compound is classified as a hazardous substance. The following GHS hazard statements are associated with it:

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [2]

-

H335: May cause respiratory irritation. [19][21][22][23][24]

Recommended Handling and Storage Practices

Based on its reactivity with water and its hazardous nature, the following practices are recommended:

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[25][26]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[26][27]

-

Avoid contact with skin and eyes.[26]

-

Minimize dust generation.[26]

-

-

Storage:

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Applications in Research and Development

The physical properties of this compound directly influence its utility as a chemical intermediate. Its defined melting point allows for easy assessment of purity, while its solubility profile guides its use in various reaction media. The presence of the fluorine atom can enhance the biological activity, metabolic stability, and pharmacokinetic properties of molecules derived from it, making it a valuable building block in drug discovery.[1] It is also used in the synthesis of high-performance polymers where the fluorine substituent can impart desirable properties such as thermal stability and chemical resistance. Furthermore, it serves as a precursor in the production of certain agrochemicals, including insecticides.[1][3]

Conclusion

A comprehensive understanding of the physical properties of this compound is essential for its effective and safe use in research and development. This guide has provided a detailed overview of its key characteristics, from its molecular identity and melting point to its solubility and spectroscopic signature. By integrating this knowledge with sound experimental practices and safety protocols, researchers can confidently leverage the unique attributes of this compound to advance their scientific endeavors in pharmaceuticals, materials science, and beyond.

References

- 1. dataintelo.com [dataintelo.com]

- 2. This compound | C8H3FO3 | CID 69551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 652-39-1 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. use of nmr in structure ellucidation | PDF [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jchps.com [jchps.com]

- 16. researchgate.net [researchgate.net]

- 17. omicsonline.org [omicsonline.org]

- 18. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 19. GHS Hazard Statements - List, Codes & Implementation | BradyCanada.ca [bradycanada.ca]

- 20. safetydecals.com [safetydecals.com]

- 21. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 22. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. my.alfred.edu [my.alfred.edu]

- 24. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]

- 25. mohebbaspar.com [mohebbaspar.com]

- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 27. nbinno.com [nbinno.com]

- 28. Precautions for storage and transportation of maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

3-Fluorophthalic anhydride melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluorophthalic Anhydride

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound (CAS No: 652-39-1), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes data from authoritative sources to present an accurate physicochemical profile. Beyond data tabulation, this guide explains the scientific principles behind property determination, offers a detailed, field-proven protocol for experimental melting point analysis, and discusses the implications of these properties in practical applications. As a critical fluorinated building block, understanding the thermal behavior of this compound is paramount for its effective use in the synthesis of high-performance polymers, agrochemicals, and novel pharmaceutical compounds.

Introduction to this compound

This compound is a substituted cyclic dicarboxylic anhydride, a derivative of phthalic anhydride.[1] Its chemical structure incorporates a fluorine atom on the aromatic ring, a modification that significantly influences the molecule's reactivity, stability, and intermolecular interactions. This strategic placement of fluorine makes it a valuable intermediate in organic synthesis.[2]

The compound is primarily utilized for introducing a fluorinated phthalimide or related moiety into larger molecules. In the pharmaceutical and agrochemical industries, the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of active compounds.[3] Consequently, this compound serves as a key starting material for various drugs, including substituted benzamides with potential neuroleptic activity, and the insecticide flubendiamide.[4] It is also a monomer used in the production of advanced materials like thermally stable polyimides, coatings, and adhesives.[2]

Chemical Identity:

-

Systematic Name: 4-Fluoro-2-benzofuran-1,3-dione

-

Common Synonyms: this compound, 5-Fluoro-isobenzofurandione[5][6]

-

CAS Number: 652-39-1

-

Molecular Formula: C₈H₃FO₃

-

Molecular Weight: 166.11 g/mol

Core Physicochemical Properties: Melting and Boiling Points

The melting and boiling points are fundamental thermal properties that define the physical state of a substance and provide a crucial criterion for its purity. For crystalline solids like this compound, the melting point is particularly informative. A sharp, narrow melting range is indicative of high purity, whereas impurities typically cause a depression and broadening of the melting range.

Data Summary

The reported melting and boiling points for this compound can vary slightly between suppliers and literature sources, which is often attributable to differences in sample purity or measurement technique. The data below is consolidated from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow crystalline powder/solid | [2][5] |

| Melting Point | 158-161 °C | |

| 159-163 °C | [4] | |

| 160-163 °C | [2] | |

| Boiling Point | 283 °C (lit.) | [2][4] |

The slight variations in the melting point range (e.g., 158-161 °C vs. 160-163 °C) are typical for technical-grade chemical reagents and fall within an acceptable margin for lot-to-lot variability. The "lit." notation for the boiling point indicates that this value is widely accepted and cited from chemical literature.

Experimental Determination of Melting Point: A Validated Protocol

This section provides a detailed methodology for the accurate determination of the melting point of this compound using a modern digital melting point apparatus. The protocol is designed to be self-validating by emphasizing precision, calibration, and reproducibility.

Scientific Principle

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[7] This phase change occurs over a narrow temperature range. The presence of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range. Therefore, this method serves as a reliable, primary indicator of sample purity.

Apparatus and Reagents

-

Apparatus:

-

Reagents:

-

This compound sample (must be completely dry).

-

High-purity calibration standard with a known melting point near 160 °C (e.g., Benzoic Acid, if needed for calibration check).

-

Detailed Step-by-Step Protocol

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass. If the crystals are not a fine powder, gently grind them using a mortar and pestle.

-

Causality Insight: The sample must be finely powdered and completely dry to ensure uniform heat transfer within the capillary tube. Moisture can act as an impurity, depressing the melting point, while large crystals lead to inefficient packing and an inaccurate reading.[10]

-

-

Capillary Tube Loading:

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of solid enters the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the sample column is 2-3 mm high.

-

Causality Insight: A sample height of 2-3 mm is optimal. Too much sample requires more energy to melt, potentially broadening the observed range, while too little can be difficult to observe accurately.[8] Tightly packing the sample prevents air pockets that would hinder uniform heating.[7]

-

-

Apparatus Setup and Calibration Check (if required):

-

Turn on the melting point apparatus. Ensure the heating block is clean and at room temperature.

-

If the apparatus's accuracy is , first run a determination with a certified standard to verify the thermometer's calibration.[8]

-

-

Rapid Determination (Optional but Recommended):

-

Set a high ramp rate (e.g., 10-20 °C/minute) and a stop temperature well above the expected melting point (e.g., 180 °C).

-

Insert the capillary tube into the heating block.

-

Start the heating program and observe the approximate temperature at which the sample melts. This provides a rough estimate and saves time.[8]

-

Allow the apparatus to cool sufficiently before proceeding.

-

-

Accurate Determination:

-

Using a fresh, properly packed capillary tube, place it in the apparatus.

-

Set the starting temperature to approximately 10-15 °C below the estimated melting point found in the rapid run (e.g., start at 145 °C).

-

Set a slow, controlled ramp rate of 1-2 °C per minute.

-

Causality Insight: A slow heating rate is critical to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. A fast ramp rate will cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.

-

Start the heating program.

-

-

Observation and Data Recording:

-

Validation and Repetition:

-

Repeat the accurate determination at least two more times with fresh samples to ensure the results are consistent and reproducible. Consistent values confirm the reliability of the measurement.

-

Data Interpretation

-

High Purity: A pure sample of this compound will exhibit a sharp melting range of 1-2 °C, consistent with the values reported by major suppliers (e.g., 159-161 °C).

-

Impure Sample: An impure sample will melt at a lower temperature and over a wider range (e.g., 154-159 °C). The degree of depression and broadening is proportional to the amount of impurity.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.

Caption: Workflow for accurate melting point determination.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards: It is classified as an irritant to the eyes, skin, and respiratory system.[5][11] It may also cause an allergic skin reaction (skin sensitization).[6][12]

-

Handling:

-

Storage:

Conclusion

The melting point of this compound, consistently reported in the range of 158-163 °C , and its boiling point of 283 °C , are critical parameters for its application in research and development. These values not only define its physical handling and reaction conditions but also serve as a primary indicator of material purity. The experimental protocol detailed in this guide provides a robust and reliable method for verifying this property, ensuring the quality and integrity of the material used in sensitive synthetic applications. For scientists and developers, a thorough understanding and verification of these fundamental properties are the first steps toward successful and reproducible outcomes in the lab and beyond.

References

- 1. Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. dataintelo.com [dataintelo.com]

- 4. This compound CAS#: 652-39-1 [m.chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. byjus.com [byjus.com]

- 10. westlab.com [westlab.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Fluorophthalic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Fluorophthalic anhydride, a critical parameter for its application in pharmaceutical synthesis, polymer production, and materials science.[1] While direct quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document establishes a robust framework for understanding and predicting its solubility based on fundamental chemical principles, comparative analysis with related compounds, and detailed experimental protocols. By synthesizing theoretical knowledge with practical methodologies, this guide empowers researchers to effectively utilize this compound in their work and to generate precise solubility data for their specific applications.

Introduction: The Significance of this compound and its Solubility

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of high-performance polymers, such as polyimides, and in the development of novel pharmaceutical compounds.[1] The incorporation of a fluorine atom onto the phthalic anhydride scaffold can significantly alter the molecule's physicochemical properties, including its reactivity, thermal stability, and, crucially, its solubility.[1][2]

Understanding the solubility of this compound in various organic solvents is paramount for several aspects of its application:

-

Reaction Kinetics and Purity: Ensuring the complete dissolution of reactants is essential for achieving optimal reaction rates and minimizing the formation of impurities.

-

Process Development and Scale-up: Solubility data is critical for designing and optimizing crystallization processes for purification, which in turn impacts yield and product quality.[3]

-

Formulation and Material Properties: In polymer science and drug delivery, the solubility of the monomer or active pharmaceutical ingredient (API) directly influences the properties of the final product.

This guide will navigate the theoretical principles governing the solubility of this compound, leverage available data from analogous structures, and provide detailed methodologies for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₃FO₃ | [4] |

| Molecular Weight | 166.11 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 158 - 163 °C | [1] |

| Boiling Point | 283 °C | [1] |

| CAS Number | 652-39-1 | [4] |

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This concept is rooted in the nature and strength of intermolecular forces between the solute (this compound) and the solvent.

The Role of Polarity

Phthalic anhydride itself is a polar molecule, which dictates its favorable solubility in polar solvents.[6] The introduction of a highly electronegative fluorine atom to the aromatic ring further enhances the polarity of this compound. This is due to the strong inductive effect of fluorine, which draws electron density towards itself.

Solute-Solvent Interactions

The dissolution of this compound in an organic solvent is an energetic process governed by the balance of three interactions:

-

Solute-Solute Interactions: The forces holding the this compound molecules together in the crystal lattice.

-

Solvent-Solvent Interactions: The intermolecular forces between the solvent molecules.

-

Solute-Solvent Interactions: The forces formed between the solute and solvent molecules upon mixing.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The potential intermolecular interactions involving this compound include:

-

Dipole-Dipole Interactions: Due to its polar nature, this compound will interact favorably with polar solvents such as acetone, ethyl acetate, and acetonitrile.

-

π-π Stacking: The aromatic ring of the molecule can participate in π-π stacking interactions with aromatic solvents.

-

Hydrogen Bonding: While this compound itself does not have a hydrogen bond donor, the oxygen atoms of the anhydride group can act as hydrogen bond acceptors, potentially interacting with protic solvents like alcohols.

The Influence of the Fluorine Substituent

The substitution of a hydrogen atom with fluorine has several effects that can influence solubility:[2]

-

Increased Polarity: As mentioned, the high electronegativity of fluorine increases the molecule's overall polarity.

-

Altered Crystal Lattice Energy: The size and electronic properties of fluorine can change how the molecules pack in a solid state, which in turn affects the energy required to break apart the crystal lattice.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its solubility in certain non-polar organic solvents.[2]

Comparative Solubility Analysis: Insights from 3-Chlorophthalic Anhydride

In the absence of direct quantitative data for this compound, examining the solubility of its chlorinated analog, 3-Chlorophthalic anhydride, provides valuable insights.[3][7][8][9] The chloro and fluoro substituents are both halogens and share electron-withdrawing properties, though fluorine is more electronegative.

The following table summarizes the mole fraction solubility (x) of 3-Chlorophthalic anhydride in various organic solvents at different temperatures. It is important to note that the solubility of both 3-chlorophthalic anhydride and 4-chlorophthalic anhydride generally increases with a rise in temperature.[7][9]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) of 3-Chlorophthalic Anhydride |

| Ethyl Acetate | 283.15 | 0.0895 |

| 293.15 | 0.1231 | |

| 303.15 | 0.1664 | |

| 313.15 | 0.2223 | |

| 323.15 | 0.2948 | |

| Acetone | 283.15 | 0.1332 |

| 293.15 | 0.1763 | |

| 303.15 | 0.2291 | |

| 313.15 | 0.2945 | |

| 323.15 | 0.3761 | |

| 1,4-Dioxane | 283.15 | 0.1789 |

| 293.15 | 0.2297 | |

| 303.15 | 0.2913 | |

| 313.15 | 0.3668 | |

| 323.15 | 0.4597 |

Data extracted from the study by Wang et al. (2009) on the solubility of chlorophthalic anhydrides.[7][8]

Interpretation and Extrapolation to this compound:

-

High Solubility in Polar Aprotic Solvents: The high solubility of 3-chlorophthalic anhydride in acetone, ethyl acetate, and 1,4-dioxane suggests that this compound will also be readily soluble in these types of solvents.

-

Temperature Dependence: The solubility of this compound is also expected to increase with temperature.[6]

Experimental Determination of Solubility

Given the lack of published data, experimental determination is crucial. The following section details a standard laboratory protocol for accurately measuring the solubility of this compound.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a liquid solvent.

Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

Solvent Evaporation: Transfer the collected aliquot to a pre-weighed vial. Carefully evaporate the solvent using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen.

-

Quantification: Once the solvent is completely removed, reweigh the vial containing the dried this compound.

-

Calculation: The solubility can then be calculated based on the mass of the dissolved solid and the volume of the solvent aliquot taken.

Thermodynamic Analysis of Dissolution

By determining the solubility of this compound at various temperatures, key thermodynamic parameters of the dissolution process can be calculated using the van't Hoff equation. This provides deeper insights into the spontaneity and energetic drivers of the dissolution process. The van't Hoff equation relates the change in the natural logarithm of the mole fraction solubility (ln x) to the inverse of the absolute temperature (1/T). A plot of ln x versus 1/T will yield a straight line from which the enthalpy (ΔH°) and entropy (ΔS°) of dissolution can be determined.[10][11]

Thermodynamic Relationship in Dissolution

Caption: Deriving thermodynamic parameters from solubility data.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for researchers and drug development professionals. By understanding the fundamental principles of solubility, leveraging comparative data from analogous compounds like 3-chlorophthalic anhydride, and employing rigorous experimental methodologies, the solubility of this compound can be confidently predicted and determined. The protocols and theoretical discussions presented herein serve as a valuable resource for optimizing reaction conditions, purification processes, and formulation strategies involving this important fluorinated building block. The experimental determination of this data is strongly encouraged to build a more complete understanding within the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H3FO3 | CID 69551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Item - Solubilities of 3âChlorophthalic Anhydride and 4âChlorophthalic Anhydride in Different Pure Solvents - American Chemical Society - Figshare [acs.figshare.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

electrophilic aromatic substitution reactions of 3-Fluorophthalic anhydride

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3-Fluorophthalic Anhydride

Introduction: The Strategic Importance of this compound

This compound is a versatile chemical intermediate of significant interest in the synthesis of high-performance materials and complex pharmaceutical compounds.[1] Its utility stems from the unique combination of a reactive anhydride moiety and a strategically placed fluorine atom on the aromatic ring. The fluorine substituent is particularly valuable in medicinal chemistry and materials science for its ability to modulate properties such as metabolic stability, lipophilicity, and thermal resistance.[1]

This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of this compound. We will move beyond textbook descriptions to dissect the intricate electronic interplay of the substituents, predict regiochemical outcomes, and provide field-proven experimental insights. Understanding these reactions is critical for leveraging this building block to its full potential in designing next-generation polymers, agrochemicals, and therapeutic agents.[1]

Pillar 1: The Electronic Landscape and Regiochemical Control

The reactivity and regioselectivity of EAS on the this compound ring are governed by the competing electronic effects of the fluorine atom and the phthalic anhydride group. A nuanced understanding of this push-pull system is the foundation for predicting and controlling reaction outcomes.

The Directing Effects of the Substituents

The aromatic ring of this compound has three available positions for substitution: C-4, C-5, and C-6. The incoming electrophile's position is determined by the directing effects of the existing substituents.

-

Phthalic Anhydride Moiety: The anhydride group is a powerful electron-withdrawing group (EWG) and, consequently, a strong deactivating group.[2] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.[3][4] As a deactivating group, it directs incoming electrophiles to the meta position relative to its points of attachment. For this compound, this means it directs towards the C-5 position.

-

The Fluorine Substituent: The role of fluorine in EAS is anomalous compared to other halogens.[5]

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the ring by pulling electron density through the sigma bond.[6][7]

-

Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance.[6][7] This effect increases the electron density at the ortho and para positions.

-

Net Effect: For fluorine, the +M effect can significantly counteract the -I effect, particularly at the para position.[8] While halogens are generally considered deactivating ortho-para directors, fluorine's small size allows for effective overlap between its 2p orbitals and the carbon 2p orbitals of the ring, making its resonance donation more significant than that of Cl, Br, or I.[6][8] Consequently, fluorine is a weak deactivator but a strong ortho, para-director.[2][9] In the context of this compound, the fluorine at C-3 directs incoming electrophiles to the C-4 (ortho) and C-6 (para) positions.

-

Predicting the Regiochemical Outcome

The final substitution pattern is a result of the competition between these directing effects. The powerful deactivating nature of the anhydride group makes all positions less reactive. However, the directing effects allow us to predict the most likely site of attack.

-

Position C-4: Activated by fluorine (ortho).

-

Position C-5: Activated by the anhydride (meta).

-

Position C-6: Activated by fluorine (para).

The ortho, para-directing effect of the fluorine substituent is generally stronger and more specific than the meta-directing effect of the deactivating anhydride group. The para position (C-6) is often favored over the ortho position (C-4) due to reduced steric hindrance.[8] Therefore, the primary substitution products are expected at the C-6 position, with the C-4 position being a potential minor product. Substitution at C-5 is generally disfavored.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Directing Effects | ChemTalk [chemistrytalk.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

The Role of the Fluorine Substituent in 3-Fluorophthalic Anhydride Reactivity: A Mechanistic and Application-Focused Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluorophthalic anhydride is a versatile chemical intermediate whose utility in pharmaceuticals, agrochemicals, and advanced materials stems directly from the nuanced electronic effects of its single fluorine substituent.[1][2] This guide elucidates the fundamental principles governing the reactivity of this molecule. We will dissect the dual electronic nature of the fluorine atom—its potent inductive withdrawal and countervailing resonance donation—to explain its profound impact on the electrophilicity and regioselectivity of the anhydride carbonyl centers. By understanding these core principles, researchers can strategically leverage this compound as a building block to engineer molecules with enhanced stability, solubility, and specific functionalities. This document provides not only the theoretical framework but also practical, field-proven protocols for its application, particularly in the synthesis of high-performance fluorinated polyimides.

The Decisive Influence: Electronic Effects of the Fluorine Substituent

The reactivity of this compound is not merely a variation of phthalic anhydride; it is a distinct chemical entity shaped by the unique properties of fluorine. Fluorine's influence is a classic example of the interplay between two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).[3]

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework. This polarization extends across the aromatic ring, decreasing electron density on adjacent carbons and, significantly, on the two carbonyl carbons of the anhydride moiety. This inductive pull is the dominant electronic factor, rendering the entire ring system more electron-deficient than unsubstituted benzene.[4]

-

Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons in p-orbitals that can be delocalized into the aromatic pi (π) system.[4][5] This donation of electron density, known as a positive resonance or mesomeric effect, partially counteracts the inductive withdrawal. The +R effect increases electron density primarily at the ortho and para positions relative to the fluorine atom.

In the case of this compound, these competing effects create a unique electronic landscape that dictates its reaction pathways. The strong -I effect enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack compared to those in standard phthalic anhydride.[6] Simultaneously, the interplay of -I and +R effects establishes a clear differentiation between the two carbonyl groups, leading to predictable regioselectivity in its reactions.

Diagram: Electronic Effects in this compound

Caption: Dominant inductive vs. modulating resonance effects of fluorine.

Enhanced Reactivity and Controlled Regioselectivity

The primary reaction pathway for anhydrides is nucleophilic acyl substitution.[6] The fluorine atom in this compound acts as a built-in activating group, enhancing the rate of this reaction and directing the nucleophile to a preferred site.

Increased Electrophilicity of Carbonyl Carbons

The electron-withdrawing nature of fluorine significantly increases the partial positive charge (δ+) on both carbonyl carbons. This heightened electrophilicity makes the anhydride more reactive towards a wide range of nucleophiles (e.g., amines, alcohols, organometallics) than its non-fluorinated counterpart. This is a critical advantage in syntheses where phthalic anhydride itself may be sluggish or require harsh conditions.

The Basis of Regioselectivity

In this compound, the two carbonyl groups are electronically non-equivalent:

-

C=O at position 3: This carbonyl is ortho to the fluorine atom. It is more strongly influenced by the distance-dependent inductive effect.

-

C=O at position 1: This carbonyl is meta to the fluorine atom.

For nucleophilic attack, the key determinant is which carbonyl carbon is more electrophilic. The powerful -I effect of fluorine deactivates the adjacent carbons. This effect makes the carbonyl carbon at the 3-position significantly more electron-deficient and thus the primary site for nucleophilic attack. While steric hindrance from the adjacent fluorine might be a consideration, for many nucleophiles, the electronic activation is the overriding factor. Studies on the metal hydride reduction of substituted phthalic anhydrides confirm that electronic effects are crucial in determining the regiochemical outcome.[7] For instance, reduction with NaBH₄ affords a mixture of 4-fluorophthalide and 7-fluorophthalide, with the distribution being dictated by the relative electrophilicity of the two carbonyls.[8]

Diagram: Regioselective Nucleophilic Attack

Caption: Preferential nucleophilic attack at the more electrophilic C3 carbonyl.

Application in High-Performance Polymer Synthesis

One of the most significant industrial applications of fluorinated anhydrides is in the synthesis of high-performance polyimides.[9] Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength, but their rigid backbones often lead to poor solubility, making them difficult to process.[10] Incorporating fluorine atoms via monomers like this compound is a proven strategy to overcome these limitations.

Key Advantages of Fluorine Incorporation:

-

Increased Solubility: The fluorine atom disrupts the planarity and packing of polymer chains, reducing intermolecular forces and enhancing solubility in common organic solvents.[9][11]

-

Lowered Dielectric Constant: The low polarizability of the C-F bond results in materials with lower dielectric constants, which is highly desirable for microelectronics applications.

-

Enhanced Thermal Stability: The strength of the C-F bond contributes to the overall thermal and chemical resistance of the polymer.[5][12]

Experimental Protocol: Synthesis of a Fluorinated Polyimide

This protocol describes a standard two-step polycondensation to synthesize a polyimide from this compound (3-FPA) and 4,4'-oxydianiline (ODA).

Materials:

-

This compound (3-FPA), recrystallized

-

4,4'-Oxydianiline (ODA), sublimation purified

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Acetic anhydride, reagent grade

-

Pyridine, reagent grade

-

Methanol

Procedure:

Step 1: Poly(amic acid) Synthesis

-

Set up a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

-

Under a slow stream of dry nitrogen, add 4,4'-oxydianiline (e.g., 10.01 g, 0.05 mol) and 80 mL of anhydrous DMAc to the flask.

-

Stir the mixture at room temperature until the ODA is completely dissolved.

-

Slowly add solid this compound (e.g., 8.31 g, 0.05 mol) in portions over 30 minutes to the stirred diamine solution. A slight exotherm may be observed.

-

After the addition is complete, continue stirring at room temperature under nitrogen for 24 hours. The solution will become highly viscous, indicating the formation of the poly(amic acid) precursor.[13]

Step 2: Chemical Imidization

-

To the viscous poly(amic acid) solution, add acetic anhydride (e.g., 15.3 g, 0.15 mol) and pyridine (e.g., 7.9 g, 0.10 mol) as the dehydrating agent and catalyst, respectively.[14]

-

Stir the reaction mixture at room temperature for an additional 12 hours, followed by heating to 50°C for 4 hours to ensure complete cyclization to the polyimide.

-

Precipitate the polymer by slowly pouring the reaction solution into a large excess of vigorously stirred methanol (approx. 800 mL).

-

Collect the fibrous polyimide precipitate by filtration.

-

Wash the polymer thoroughly with fresh methanol and then with hot water to remove residual solvent and reagents.

-

Dry the final polyimide product in a vacuum oven at 150°C for 24 hours.

Utility in Drug Discovery and Agrochemicals

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine can serve as a bioisostere for hydrogen, block sites of metabolic oxidation, and modulate pKa and lipophilicity, often leading to improved potency and pharmacokinetic profiles. This compound is a valuable starting reagent for introducing a fluorinated phthaloyl moiety or for constructing more complex heterocyclic systems.[1]

Its applications include:

-

Synthesis of Intermediates: It is used to prepare substituted benzamides with potential neuroleptic activity and as a precursor for flubendiamide insecticide.[8]

-

Building Block for Complex Molecules: It serves as a starting material for multi-step syntheses, such as that of 8-fluoro-10-methyl-1,2-benzanthracene.[8]

-

Development of PROTACs: Phthalimide-based structures are central to the design of Proteolysis Targeting Chimeras (PROTACs), and fluorinated analogs can be used to fine-tune binding and cellular permeability.[15]

Physicochemical and Safety Data

Precise and reliable data are critical for experimental design. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 652-39-1 | [16][17] |

| Molecular Formula | C₈H₃FO₃ | [16][18] |

| Molecular Weight | 166.11 g/mol | [16][18] |

| Appearance | White to pale brown crystalline powder | [19] |

| Melting Point | 158-161 °C (lit.) | [15][16] |

| Purity | Typically ≥95% | [16] |

| InChI Key | WWJAZKZLSDRAIV-UHFFFAOYSA-N | [18][20] |

Safety Information: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. It may also cause an allergic skin reaction.[18][21] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be used when handling the solid.[15][16]

Conclusion